molecular formula C25H16FN3O4 B14105056 N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B14105056
M. Wt: 441.4 g/mol
InChI Key: PWFTZOXREBLBJW-UHFFFAOYSA-N
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Description

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a benzofuran moiety, and a pyrazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes selecting appropriate solvents, temperatures, and reaction times. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H16FN3O4

Molecular Weight

441.4 g/mol

IUPAC Name

N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-3-(2-hydroxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H16FN3O4/c26-15-11-9-14(10-12-15)23(31)24-22(17-6-2-4-8-21(17)33-24)27-25(32)19-13-18(28-29-19)16-5-1-3-7-20(16)30/h1-13,30H,(H,27,32)(H,28,29)

InChI Key

PWFTZOXREBLBJW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F)O

Origin of Product

United States

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